2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid
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Overview
Description
2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid is a complex organic compound with a unique structure that includes a benzofuran ring and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as oxidation or esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3,4,5-Trimethoxycinnamic acid
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness
What sets 2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid apart from these similar compounds is its unique benzofuran ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H18O8 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[[3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid |
InChI |
InChI=1S/C20H18O8/c1-24-16-7-11(8-17(25-2)20(16)26-3)6-15-19(23)13-5-4-12(9-14(13)28-15)27-10-18(21)22/h4-9H,10H2,1-3H3,(H,21,22) |
InChI Key |
BLCUCBSJNHGPDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
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